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An In-depth Technical Guide to the Discovery and Development of TYA-018

Introduction

TYA-018 is a potent, orally active, and highly selective small molecule inhibitor of Histone
Deacetylase 6 (HDACG6). Developed by Tenaya Therapeutics, it represents a novel therapeutic
approach for heart disease, particularly targeting the underlying molecular mechanisms of
genetic dilated cardiomyopathy (DCM) and heart failure with preserved ejection fraction
(HFpEF).[1][2] Unlike other HDAC family members, HDACSG is primarily located in the
cytoplasm, where it modulates various cellular processes.[3] TYA-018 was discovered using a
sophisticated precision medicine platform and has demonstrated significant cardioprotective
effects in preclinical models.[1][4] It serves as the preclinical tool compound for TN-301, a
structurally and functionally similar HDACG inhibitor that is being advanced into clinical trials.[4]
[5][6] This document provides a comprehensive overview of the discovery, mechanism of
action, preclinical development, and experimental protocols associated with TYA-018.

Discovery of TYA-018: A Modern Approach

The identification of TYA-018 was driven by Tenaya Therapeutics' distinct precision medicine
platform, which leverages human induced pluripotent stem cell-derived cardiomyocytes (iPSC-
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CMs) and deep learning to overcome the limitations of traditional animal model-based drug
discovery.[4][5]

Phenotypic Screening in a Human Disease Model

The initial breakthrough came from developing an in vitro model of dilated cardiomyopathy
(DCM) using iPSC-CMs with a deficiency in the B-cell ymphoma 2 (BCL2)-associated
athanogene 3 (BAG3).[1] Loss-of-function mutations in BAG3 are linked to DCM, making this a
highly relevant human disease model.[5] This platform was used for phenotypic screening,
where the primary endpoint was the protection against sarcomere damage, a key pathological
feature of DCM.[4][5] Through this high-throughput screening combined with deep learning
algorithms, HDACG6 was identified as a promising therapeutic target.[4] The subsequent
medicinal chemistry efforts led to the development of a series of novel, highly selective HDAC6
inhibitors, including TYA-018.[4][5]
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Mechanism of Action

TYA-018 exerts its cardioprotective effects through the selective inhibition of HDACG6. This
cytoplasmic enzyme deacetylates non-histone proteins, including a-tubulin. Inhibition of
HDACSG leads to an increase in tubulin acetylation, a reliable plasma biomarker for target
engagement.[3] The therapeutic benefits of TYA-018 stem from a multi-modal mechanism that

addresses several pathological hallmarks of heart failure.

Gene expression analyses have shown that HDACSG inhibition restores gene sets related to
hypertrophy, fibrosis, and mitochondrial energy production.[1] In preclinical models, TYA-018
demonstrated a significant impact on markers of oxidative stress, inflammation, and
metabolism.[1][7] By enhancing cardiac energetics and mitochondrial respiratory capacity, TYA-
018 helps maintain heart function under pathological stress.[1][5][8]
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Signaling pathway of TYA-018 via HDACG6 inhibition.

Preclinical Development and Efficacy
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TYA-018 has been evaluated in multiple preclinical models of heart failure, demonstrating
significant therapeutic potential.

Efficacy in Dilated Cardiomyopathy (DCM)

In a BAG3 cardiomyocyte knockout (cKO) mouse model of DCM, TYA-018 provided significant
cardioprotection.[1][5] Treatment protected against sarcomere damage, reduced the
expression of the cardiac stress marker Nppb, and improved left ventricular function.[1][9]
Furthermore, it enhanced cardiac energetics by increasing the expression of targets associated
with fatty acid metabolism, protein metabolism, and oxidative phosphorylation.[1]
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Parameter Model Treatment Outcome Reference

Protected

against damage;
TYA-018 (15 reduced
mg/kg, oral, percentage of [11[2]

Sarcomere BAG3 cKO

Integrity Mouse i i
daily) cardiomyocytes

with damaged

sarcomeres.

Significantly
TYA-018 (15 reduced Nppb
_ BAG3 cKO _
Cardiac Stress mg/kg, oral, expression to [2]
Mouse _ _
daily) near wild-type

levels.

Increased
expression of
Cardiac BAG3 cKO targets for fatty
) TYA-018 } ) [1]
Energetics Mouse acid metabolism
and oxidative

phosphorylation.

Significantly
reduced
Mitochondrial BAG3 cKO mitochondrial
TYA-018 (2]
Content Mouse content to
amounts similar

to wild-type mice.

Efficacy in Heart Failure with Preserved Ejection
Fraction (HFpEF)

TYA-018 has also shown robust efficacy in reversing established heart failure in mouse models
of HFpEF, which were induced by a combination of a high-fat diet (HFD) and moderate
transverse aortic constriction (MTAC) or L-NAME.[8][10] Treatment with TYA-018 led to direct
benefits on the heart, including reversal of diastolic dysfunction and decreased hypertrophy, as
well as systemic benefits like improved exercise performance and glucose tolerance.

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://synapse.patsnap.com/drug/afbf01ff601f4dad87690501be813544
https://www.medchemexpress.com/tya-018.html
https://www.medchemexpress.com/tya-018.html
https://synapse.patsnap.com/drug/afbf01ff601f4dad87690501be813544
https://www.medchemexpress.com/tya-018.html
https://www.benchchem.com/product/b15574366/docs?utm_src=pdf-body#understanding-the-discovery-and-development-of-tya-018
https://pmc.ncbi.nlm.nih.gov/articles/PMC10897156/
https://www.researchgate.net/publication/378494647_Targeting_HDAC6_to_treat_heart_failure_with_preserved_ejection_fraction_in_mice
https://www.benchchem.com/product/b15574366/docs?utm_src=pdf-body#understanding-the-discovery-and-development-of-tya-018
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574366?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Genetic deletion studies confirmed the selectivity of the effects; mice lacking the Hdac6 gene
showed delayed HFpEF progression and were resistant to the therapeutic effects of TYA-018,
confirming its on-target action.[1][8]
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Parameter

Model

Treatment

Outcome vs.
Vehicle/Compar Reference

ator

Monotherapy

Diastolic
Function (E/e")

HFD + L-NAME

Mouse

TYA-018 (15
mg/kg)

Superior
improvement
(8]

compared to

empagliflozin.

LV Hypertrophy

HFD + L-NAME

Mouse

TYA-018 (15
mg/kg)

Effectively

reduced LV
hypertrophy, [8]
comparable to

empagliflozin.

Lung Congestion

HFD + mTAC

Mouse

TYA-018 (15
mg/kg)

Reduced lung

weight, indicating
decreased [6]
pulmonary

congestion.

Gene Expression

HFpEF Mouse

Single dose TYA-
018 (15 mg/kg)

Corrected gene

sets for fibrosis,
inflammation,

and [8]
mitochondrial

function within 6

hours.

Combination

Therapy

Cardiac Function

HFpEF Mouse

TYA-018 (0.3
mg/kg) +
Empagliflozin
(0.5 mg/kg)

Additive benefits
exceeding either
agent alone;

: : [1]
cardiac function
neared healthy

controls.
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Continual
TYA-018 + improvements in
) Empagliflozin LV remodeling
LV Remodeling HFpEF Mouse ] ) [8]
(low dose and diastolic
combo) function over 8
weeks.
Extensive
reversal of
) TYA-018 + disease-related
Gene Expression  HFpEF Mouse o ] [7]
Empagliflozin gene expression

toward healthy
controls.

Experimental Protocols

Detailed methodologies were crucial for the validation of TYA-018's therapeutic potential.

IPSC-CM Disease Model and Screening

e Model Generation: Human induced pluripotent stem cells were differentiated into
cardiomyocytes. A DCM phenotype was induced via knockdown of the BAG3 gene.[4][5]

e Screening Assay: The BAG3-deficient iPSC-CMs were plated in high-throughput format.
Compounds were added, and the cells were assessed for protection against sarcomere
damage using automated high-content imaging and deep learning algorithms for image
analysis.[4]

Animal Models

o DCM Model: A cardiomyocyte-specific BAG3 knockout (BAG3 cKO) mouse was used, which
develops a progressive loss of heart function simulating human DCM.[4][5]

o HFpEF Models:

o HFD + mTAC Model: Male C57BL/6J mice were subjected to a proprietary high-fat diet
and moderate transverse aortic constriction (mTAC) for 16 weeks to replicate metabolic
and mechanical stress.[3][10]
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o HFD + L-NAME Model: Mice were fed a high-fat diet and administered L-NAME (a nitric
oxide synthase inhibitor) to induce HFpEF.[8]

In Vivo Efficacy Studies

» Dosing: TYA-018 was administered via oral gavage, typically once daily. Doses ranged from
low-dose combination therapy (0.3 mg/kg) to higher-dose monotherapy (15 mg/kg).[2][8]

o Duration: Treatment periods varied, for example, 8 weeks in the BAG3 cKO study and 9
weeks in the HFD + L-NAME HFpEF study.[2][8]

e Endpoints:

o Cardiac Function: Assessed using echocardiography and non-invasive Doppler analysis to
measure parameters like ejection fraction (EF), left ventricular mass (LV mass), isovolumic
relaxation time (IVRT), and E/e' and E/A ratios.[8][10]

o Histology and Pathology: Heart and lung tissues were collected for analysis of
hypertrophy, fibrosis, and lung congestion.[6][8]

o Systemic Effects: Glucose tolerance tests and exercise capacity measurements were
performed.[8]

Mitochondrial Function Assays

o Method: Seahorse XF Analyzer was used to measure oxygen consumption rate (OCR) in
IPSC-CMs treated with TYA-018 (0.3 uM and 3 puM) versus a DMSO control.[8]

o Parameters: Basal respiration and reserve respiratory capacity were quantified to assess
mitochondrial function.[8]

RNA-Seq Analysis

o Sample Preparation: Heart tissues were harvested from HFpEF mice 6 hours after a single
dose of TYA-018 (15 mg/kg) or vehicle.[8]

¢ Analysis: RNA sequencing (RNA-Seq) was performed to analyze changes in gene
expression. Gene set enrichment analysis was used to identify pathways related to fibrosis,
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inflammation, and mitochondrial function that were modulated by TYA-018.[7][8]

Conclusion

The discovery and preclinical development of TYA-018 exemplify a successful application of
modern drug discovery platforms, integrating human cell-based disease models with artificial
intelligence to identify a novel therapeutic target and develop a highly selective inhibitor. TYA-
018 has demonstrated a robust, multi-modal mechanism of action that addresses key
pathological drivers of both dilated cardiomyopathy and heart failure with preserved ejection
fraction. Its strong preclinical efficacy, both as a monotherapy and in combination with existing
treatments, has paved the way for the clinical development of its close analog, TN-301, offering
a promising new therapeutic option for heart failure patients.[6][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.researchgate.net/publication/378494647_Targeting_HDAC6_to_treat_heart_failure_with_preserved_ejection_fraction_in_mice
https://www.benchchem.com/product/b15574366/docs#understanding-the-discovery-and-development-of-tya-018
https://www.benchchem.com/product/b15574366/docs#understanding-the-discovery-and-development-of-tya-018
https://www.benchchem.com/product/b15574366/docs#understanding-the-discovery-and-development-of-tya-018
https://www.benchchem.com/product/b15574366/docs#understanding-the-discovery-and-development-of-tya-018
https://www.benchchem.com/product/b15574366?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574366?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

